5-(Butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole
Description
5-(Butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole is a trisubstituted oxazole derivative featuring a p-tolyl group at the 2-position, a (4-fluorophenyl)sulfonyl moiety at the 4-position, and a butylthio chain at the 5-position.
Properties
IUPAC Name |
5-butylsulfanyl-4-(4-fluorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO3S2/c1-3-4-13-26-20-19(27(23,24)17-11-9-16(21)10-12-17)22-18(25-20)15-7-5-14(2)6-8-15/h5-12H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHODLUGCNZGWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=C(N=C(O1)C2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole typically involves multi-step organic reactions. The process begins with the preparation of the oxazole ring, followed by the introduction of the butylthio, fluorophenylsulfonyl, and p-tolyl groups through various substitution reactions. Common reagents used in these reactions include butylthiol, 4-fluorobenzenesulfonyl chloride, and p-tolyl derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
5-(Butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole undergoes various types of chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The fluorophenylsulfonyl group can be reduced under specific conditions.
Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylthio group can yield sulfoxides or sulfones, while reduction of the fluorophenylsulfonyl group can produce fluorophenyl derivatives.
Scientific Research Applications
5-(Butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Sulfonyl-Substituted Oxazoles
Compounds such as 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-5-(p-tolyl)-1,3-oxazole (6b) () share the oxazole backbone and sulfonylphenyl substituents. Key differences include:
Table 1: Comparison of Sulfonyl-Substituted Oxazoles
Heterocyclic Analogues with Thiazole/Triazole Cores
Compounds 4 and 5 () replace the oxazole core with thiazole or triazole rings. These heterocycles exhibit distinct electronic properties:
- Triazole-Thiones : highlights triazole-thiones with sulfonylphenyl groups, which demonstrate higher planarity and rigidity due to conjugated systems, contrasting with the more flexible oxazole scaffold .
Physicochemical and Crystallographic Properties
- Melting Points : Sulfonyl-containing oxazoles (e.g., 6a–6l in ) exhibit melting points ranging from 132°C to 230°C, influenced by substituent polarity and crystal packing. The target compound’s butylthio chain may lower its melting point compared to more polar analogues .
- Crystal Packing : Isostructural compounds 4 and 5 () crystallize in triclinic systems with two independent molecules per asymmetric unit. The target compound’s bulkier butylthio group may disrupt similar packing arrangements, leading to distinct lattice parameters .
Table 2: Crystallographic Data of Related Compounds
Biological Activity
5-(Butylthio)-4-((4-fluorophenyl)sulfonyl)-2-(p-tolyl)oxazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique combination of functional groups that may confer various therapeutic properties, including analgesic, anti-inflammatory, and antimicrobial effects.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H18FNO3S2
- Molecular Weight : 357.45 g/mol
The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors involved in pain and inflammation pathways. The presence of the sulfonyl group may enhance its binding affinity to these targets, similar to other compounds containing sulfone moieties known for their pharmacological effects .
Biological Activity Overview
Research on oxazole derivatives suggests a variety of biological activities, including:
- Analgesic Activity : Studies indicate that oxazole derivatives can exhibit significant analgesic effects. For instance, molecular docking studies have shown potential inhibitory activities against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response .
- Anti-inflammatory Properties : The incorporation of sulfone groups in oxazole derivatives is associated with anti-inflammatory actions. Compounds with similar structures have been reported to reduce inflammation in various models .
- Antimicrobial Effects : Preliminary studies suggest that oxazole derivatives may possess antibacterial and antifungal properties. For example, compounds from the oxazole class have demonstrated activity against pathogens like Staphylococcus aureus and Candida albicans .
Analgesic Activity Assessment
A study evaluated the analgesic properties of several oxazole derivatives, including those with similar structural features to this compound. The results indicated that certain derivatives significantly reduced pain in animal models through both the writhing test and hot plate test methodologies.
| Compound | Analgesic Activity (Writhing Test) | Analgesic Activity (Hot Plate Test) |
|---|---|---|
| Compound A | Significant reduction (p < 0.05) | Significant reduction (p < 0.01) |
| Compound B | No significant effect | Moderate effect |
Antimicrobial Evaluation
In another study focusing on antimicrobial activity, various oxazole derivatives were tested against common bacterial strains. The results were promising, indicating potential for development into therapeutic agents.
| Compound | MIC against S. aureus (µg/ml) | MIC against E. coli (µg/ml) |
|---|---|---|
| Compound C | 15 | 20 |
| Compound D | 10 | 25 |
Toxicity Profile
The acute toxicity of this compound was assessed using OECD guidelines. Results demonstrated low toxicity levels with no observed lethal effects at tested doses, suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
